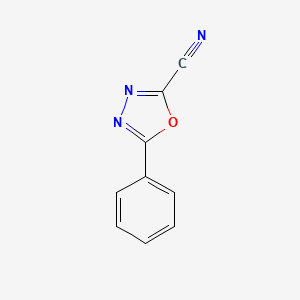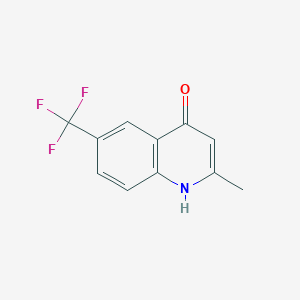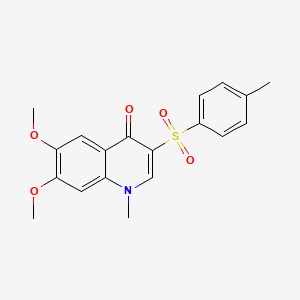![molecular formula C19H16BrNO4 B2426342 6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 714262-91-6](/img/structure/B2426342.png)
6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene and pyran ring. It has a bromo, methoxy, and carboxamide functional groups attached to it, as well as a 4-methylphenyl group .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the chromene ring. The bromo, methoxy, and carboxamide groups are likely to add polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
GPR35 Agonist Research
6-Bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide and related compounds have been identified as potent and selective agonists for G protein-coupled receptor GPR35. Studies have shown that these compounds can label the receptor with high affinity and demonstrate potential as pharmacological tools for exploring the physiological role of GPR35 and its viability as a drug target (Thimm, Funke, Meyer, & Müller, 2013); (Funke, Thimm, Schiedel, & Müller, 2013).
Synthesis and Chemical Reactions
The compound has been involved in various synthetic chemical reactions. For example, the Reformatsky reaction with methyl α-bromoisobutyrate, leading to derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid as a single stereoisomer (Shchepin, Fotin, & Shurov, 2003). Another study detailed the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, obtained through the interaction of related compounds with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate (Kirillov, Nikiforova, & Dmitriev, 2015).
Biological Activity and Potential Applications
Studies have synthesized derivatives of the compound and evaluated their biological activities. For instance, novel chromenones linked to a 1,2,3-triazole ring system were synthesized and showed promising anti-acetylcholinesterase activity, indicating potential applications in Alzheimer's disease research (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017). Another study focused on the synthesis of oxadiazole derivatives containing a 2H-chromen-2-one moiety, which were screened for their antibacterial and antifungal activities, showing significant potential in these areas (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-11-3-5-12(6-4-11)10-21-18(22)15-8-13-7-14(20)9-16(24-2)17(13)25-19(15)23/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTDLOGVDGOACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


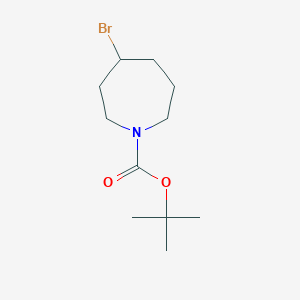
![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone](/img/structure/B2426268.png)

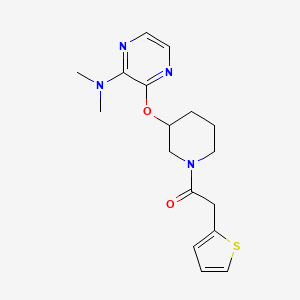
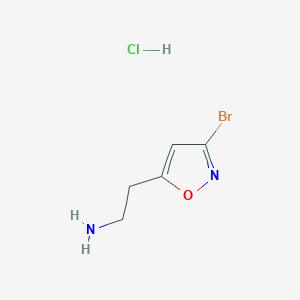
![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)
![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)
